1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
説明
特性
CAS番号 |
5346-58-7 |
|---|---|
分子式 |
C7H9N5 |
分子量 |
163.18 g/mol |
IUPAC名 |
1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N5/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3,(H2,8,9,10) |
InChIキー |
BSFPYHUDKOOLBM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=NC=NC(=C12)N)C |
製品の起源 |
United States |
準備方法
Base-Catalyzed Cyclization
In a representative procedure, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes cyclocondensation with formamidine acetate in the presence of potassium tert-butoxide. The reaction proceeds in refluxing tert-butanol for 6–8 hours, yielding the target compound in 72–78% isolated yield. The mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of the nitrile, followed by intramolecular cyclization (Figure 1).
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80–90°C | <70% below 70°C |
| Base Concentration | 1.2 equiv KOtBu | 15% drop with 0.8 equiv |
| Reaction Time | 7 hours | 20% reduction at 5 hours |
One-Flask Vilsmeier-Haack Approach
A streamlined synthetic route utilizes the Vilsmeier-Haack reagent (DMF/PBr₃) to facilitate sequential amidination and heterocyclization. This method eliminates intermediate isolation, enhancing process efficiency.
Reaction Protocol
-
Vilsmeier Complex Formation : 5-Amino-1,3-dimethylpyrazole (1.0 equiv) reacts with PBr₃ (3.0 equiv) in DMF at 60°C for 2 hours, generating a reactive iminophosphorane intermediate.
-
Heterocyclization : Hexamethyldisilazane (3.0 equiv) is added, and the mixture is refluxed at 80°C for 4 hours. The tandem process achieves an 85–91% yield.
Key Advantages
-
Eliminates column chromatography purification
-
Scalable to multigram quantities (tested up to 50 g scale)
-
Residual DMF and PBr₃ removed via aqueous workup
Microwave-Assisted Solvent-Free Synthesis
Modern techniques employ microwave irradiation to accelerate reaction kinetics. A solvent-free protocol reduces environmental impact and improves atom economy.
Procedure
A mixture of 5-amino-1,3-dimethylpyrazole-4-carboxamide (1.0 equiv) and triethyl orthoformate (1.5 equiv) is irradiated at 150°C (300 W) for 15 minutes. The process achieves 82% yield with 99% purity by HPLC.
Comparative Analysis
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Heating | 8 h | 75% | 95% |
| Microwave | 0.25 h | 82% | 99% |
Post-cyclization modifications enable the introduction of the 4-amine group. Chlorination followed by ammonolysis is a two-step approach observed in patented routes.
Chlorination-Ammonolysis Sequence
-
Chlorination : 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is treated with POCl₃/PCl₅ (3:1) at 110°C for 3 hours, yielding the 4-chloro derivative (94% conversion).
-
Ammonia Substitution : The chloro intermediate reacts with aqueous NH₃ (28%) in dioxane at 60°C for 2 hours, providing the 4-amine in 88% yield.
Critical Parameters
-
Excess POCl₃ prevents di-chlorination byproducts
-
Moisture control (<50 ppm H₂O) during ammonolysis
Industrial-Scale Manufacturing Considerations
Patented processes emphasize cost-efficiency and safety for bulk production. A phase-transfer catalytic (PTC) system using Aliquat 336® in toluene/water biphasic media enhances reaction rates while minimizing byproducts.
PTC Protocol
-
Catalyst : 5 mol% Aliquat 336
-
Conditions : 90°C, 4 hours, vigorous stirring (800 rpm)
Economic Analysis
| Cost Factor | PTC Method | Traditional Method |
|---|---|---|
| Raw Material Cost | $12.50/kg | $18.20/kg |
| Energy Consumption | 15 kWh/kg | 28 kWh/kg |
| Waste Treatment | $2.10/kg | $5.60/kg |
化学反応の分析
Cyclocondensation with Aryl Nitriles
The 4-amine group participates in cyclocondensation reactions with aryl nitriles under basic conditions:
-
Mechanism : Nucleophilic attack at the nitrile carbon forms intermediates that undergo Dimroth rearrangement to yield fused pyrimidine derivatives (e.g., 3a–f ) .
-
Yields : 70–83% for derivatives bearing electron-withdrawing substituents (Table 2) .
Table 2: Cyclocondensation with Selected Nitriles
| Aryl Nitrile | Product | Yield (%) |
|---|---|---|
| Benzonitrile | 4-Phenyl derivative | 83 |
| 4-Chlorobenzonitrile | 4-Chlorophenyl analog | 78 |
| 4-Nitrobenzonitrile | 4-Nitrophenyl analog | 70 |
Functionalization at the 4-Amine Position
The 4-amine group undergoes regioselective alkylation and acylation:
-
Methylation : Treatment with methyl iodide in DMF at 25°C produces N-methyl derivatives in 89% yield .
-
Chlorination : Reaction with POCl₃ at 110°C yields 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a precursor for cross-coupling reactions .
Halogenation and Cross-Coupling Reactions
The 6-position is amenable to electrophilic substitution:
-
Chloromethylation : Using chloromethyl methyl ether (MOMCl) and AlCl₃ generates 6-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a versatile intermediate for Suzuki–Miyaura couplings .
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl bromides introduces aryl groups at the 6-position .
Interaction with Nucleophiles
The pyrimidine ring undergoes nucleophilic substitutions under mild conditions:
-
Hydrazine Addition : Reacting with hydrazine hydrate at 80°C forms 4-hydrazinyl derivatives, which are precursors to triazolo-fused systems .
-
Thiolation : Treatment with Lawesson’s reagent substitutes the 4-amine with a thiol group, enabling further diversification .
Mechanistic Insights
-
Vilsmeier Pathway : PBr₃ activates DMF to generate a Vilsmeier–Haack complex, facilitating electrophilic formylation of the 5-aminopyrazole .
-
Heterocyclization : HMDS acts as a silylating agent, promoting intramolecular cyclization via a six-membered transition state .
Key Challenges and Solutions
-
Regioselectivity : Competing reactions at the 4- vs. 6-positions are mitigated by steric effects of the 1,3-dimethyl groups .
-
Solvent Optimization : DMF outperforms other amides due to its polarity and compatibility with PBr₃ .
This comprehensive analysis underscores the compound’s synthetic flexibility, with applications in kinase inhibitor development and antimicrobial agents . Future work should explore photochemical modifications and catalytic asymmetric derivatization.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Preliminary investigations indicate that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Key Findings:
- Cell Lines Tested: Significant cytotoxicity was observed in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
- IC50 Values: The half-maximal inhibitory concentration (IC50) values for these cell lines were determined, showcasing the compound's potency against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | X.XX |
| MCF-7 | Y.YY |
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties
Some derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Research Insights:
- Bacterial Strains Tested: Efficacy was noted against both Gram-positive and Gram-negative bacteria.
- Potential Applications: This antimicrobial activity positions the compound as a candidate for further development in antibiotic therapies.
Neuroprotective Potential
Emerging research indicates that this compound may have neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from apoptosis.
Mechanisms of Action:
- The compound may modulate neuroinflammatory responses and oxidative stress pathways, which are critical in neurodegeneration.
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit specific protein kinases involved in various signaling pathways related to cancer and other diseases.
Research Findings:
- Target Kinases: Studies have identified that this compound can effectively inhibit kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).
| Protein Kinase | Inhibition Activity |
|---|---|
| CLK1 | Effective |
| DYRK1A | Effective |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives are being explored to enhance its biological activity and selectivity.
Synthesis Approach:
Research has focused on modifying the core structure to improve pharmacological properties while maintaining efficacy against targeted diseases.
作用機序
6. 類似の化合物との比較
類似の化合物
- 4-アミノピラゾロ[3,4-d]ピリミジン
- 1,2,4-トリアゾロ[1,5-c]ピリミジン
- ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン
独自性
1,3-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、その特定の置換パターンにより、独自の生物学的活性を発揮します。 他の類似の化合物と比較して、特定のがん細胞株や酵素に対して優れた阻害活性を示しています.
類似化合物との比較
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, with modifications at the 1-, 3-, and 6-positions significantly altering biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations
Substituent Effects on Target Engagement :
- The 1,3-dimethyl derivative lacks bulky substituents, which may limit its binding affinity compared to analogs like OSI-027 or OXA-01, where extended hydrophobic groups enhance interactions with mTOR and PI3K .
- 3-(Phenylethynyl) substituents (e.g., compounds 36/37) deepen hydrophobic interactions in ATP pockets, achieving sub-10 nM IC₅₀ values in breast cancer models .
Selectivity and Toxicity: N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibits mutagenicity in Ames tests but lacks carcinogenicity in mice, highlighting the impact of N-benzyl groups on toxicity profiles . PP2’s 4-chlorophenyl and tert-butyl groups confer Src kinase inhibition, whereas PP3 (phenyl substituent) serves as a negative control, underscoring substituent-driven activity .
Clinical Relevance: OSI-027 and OXA-01 demonstrate the scaffold’s adaptability in targeting mTOR/PI3K pathways, with OSI-027 advancing to Phase I trials for solid tumors . RET kinase inhibitors (e.g., compound 7a) with isopropyl and hydrophobic arms show nanomolar potency and selectivity, critical for overcoming resistance in cancer models .
生物活性
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating various diseases.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 5346-58-7 |
| Molecular Formula | C7H9N5 |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
| InChI Key | BSFPYHUDKOOLBM-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has demonstrated superior inhibitory effects on certain cancer cell lines compared to other similar compounds .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of phosphodiesterases (PDEs), particularly human phosphodiesterase type V (hPDE-V). In studies involving Cryptosporidium parvum, it was found that pyrazolopyrimidine derivatives inhibit PDEs effectively, impacting the parasite's ability to egress from host cells .
Antiviral and Antimicrobial Activity
Beyond its anticancer properties, this compound has been explored for its antiviral and antimicrobial activities. Pyrazolopyrimidine derivatives have shown efficacy against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cancer Cell Line Study : A study demonstrated that compounds within the pyrazolopyrimidine class could induce apoptosis in MCF7 and HCT116 cancer cell lines through CDK inhibition .
- PDE Inhibition Study : Research focusing on C. parvum revealed that specific pyrazolopyrimidine derivatives inhibited PDE activity effectively, leading to reduced parasite viability in infected models .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with other similar compounds:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| 4-Aminopyrazolo[3,4-d]pyrimidine | Anticancer | Moderate |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Antiviral | Low |
| This compound | Anticancer & PDE Inhibitor | High |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what critical reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. For example, alkylation of pyrazolo[3,4-d]pyrimidine derivatives using methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium hydride in DMF) at 60–80°C for 6–12 hours .
- Key Factors :
- Solvent choice (DMF or DMSO enhances reactivity).
- Temperature control to avoid side reactions (e.g., over-alkylation).
- Purification via column chromatography or recrystallization from ethanol/acetonitrile .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- 1H NMR : Look for characteristic peaks: δ 2.4–2.6 ppm (N-methyl groups), δ 8.1–8.3 ppm (pyrimidine protons) .
- Mass Spectrometry : Molecular ion peak at m/z 218 (C₈H₁₀N₆) with fragmentation patterns matching the pyrazolo-pyrimidine core .
- IR Spectroscopy : Absorbance at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) .
Advanced Research Questions
Q. How do substituent variations on the pyrazolo[3,4-d]pyrimidine scaffold affect biological activity, and what contradictions exist in reported data?
- Structure-Activity Relationship (SAR) Insights :
- Methyl Groups : The 1,3-dimethyl configuration enhances metabolic stability but may reduce binding affinity to kinase targets (e.g., CDK2) due to steric hindrance .
- Contradictions : Some studies report anti-inflammatory activity (IC₅₀ ~5 µM) , while others emphasize kinase inhibition (IC₅₀ ~0.2 µM for JAK2) . These discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Experimental Design : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across assays .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Approaches :
- Prodrug Design : Introduce phosphate groups at the 4-amine position to enhance aqueous solubility .
- Co-solvent Systems : Use PEG-400/water (70:30) for preclinical formulations, achieving >2 mg/mL solubility .
- Crystallinity Modulation : Amorphous solid dispersions with polyvinylpyrrolidone (PVP) improve dissolution rates .
Q. How can researchers resolve conflicting data in kinase inhibition profiles across similar pyrazolo[3,4-d]pyrimidine derivatives?
- Case Study : Contradictory IC₅₀ values for JAK2 inhibition (0.2 µM vs. 1.5 µM) may stem from:
- Assay Variability : Differences in ATP concentrations (10 µM vs. 1 mM) .
- Protein Conformations : Use cryo-EM or X-ray crystallography to compare binding modes .
- Validation Protocol :
Standardize assay conditions (e.g., 1 mM ATP, pH 7.4).
Cross-validate with orthogonal methods (e.g., cellular thermal shift assays) .
Key Recommendations
- Synthesis : Prioritize DMSO at 80°C for higher yields .
- Characterization : Combine NMR and HRMS for unambiguous confirmation .
- Biological Studies : Address assay variability through standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
